3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide
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Overview
Description
3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, two ethyl groups attached to the nitrogen atom, a hydroxyl group, and a methyl group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide typically involves the bromination of N,N-diethyl-2-hydroxy-5-methylbenzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-bromo-N,N-diethyl-5-methylbenzamide.
Reduction: Formation of N,N-diethyl-2-hydroxy-5-methylbenzamide.
Substitution: Formation of 3-azido-N,N-diethyl-2-hydroxy-5-methylbenzamide or 3-cyano-N,N-diethyl-2-hydroxy-5-methylbenzamide.
Scientific Research Applications
3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethyl-2-hydroxy-5-methylbenzamide
- 3-bromo-N,N-diethyl-2-hydroxybenzamide
- 3-bromo-N,N-diethyl-5-methylbenzamide
Uniqueness
3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring, which imparts distinct chemical properties
Properties
IUPAC Name |
3-bromo-N,N-diethyl-2-hydroxy-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(16)9-6-8(3)7-10(13)11(9)15/h6-7,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFOBSGCRSHDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC(=C1)C)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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